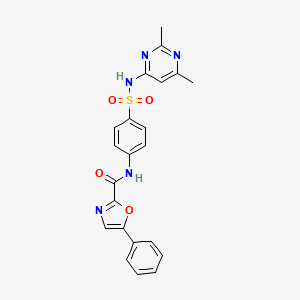
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-phenyloxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H18N4O4S
- Molecular Weight : 398.44 g/mol
- CAS Number : 518350-19-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways. The incorporation of the 2,6-dimethylpyrimidine moiety enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfamoyl groups have shown effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of folate synthesis pathways, which are crucial for bacterial growth.
Anti-inflammatory Effects
Studies suggest that compounds related to this compound display anti-inflammatory properties. For example:
- Inhibition of COX Enzymes : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes more effectively than traditional anti-inflammatory drugs like celecoxib, with IC50 values as low as 0.024 μM for certain analogs .
Analgesic Activity
Analgesic properties have also been explored through various pharmacological tests:
- Writhing Test and Hot Plate Test : These assays demonstrated that certain derivatives exhibit significant analgesic effects comparable to standard analgesics .
Synthesis and Evaluation
A study conducted by researchers synthesized a series of oxazolones and evaluated their biological activities. The results indicated that specific modifications in the chemical structure led to enhanced potency against inflammatory conditions, with some compounds showing a reduction in edema significantly greater than aspirin .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of these compounds to molecular targets involved in pain and inflammation. The findings suggest that structural modifications can lead to improved interactions with target proteins, enhancing therapeutic effects .
Comparative Efficacy Table
Propriétés
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-14-12-20(25-15(2)24-14)27-32(29,30)18-10-8-17(9-11-18)26-21(28)22-23-13-19(31-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRMDFWNXUTPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













